N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H27N5O and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.22156050 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Based on its structural similarity to other benzodiazole compounds, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Benzodiazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities associated with benzodiazole compounds, it is possible that this compound may have multiple effects at the molecular and cellular level
生物活性
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, with CAS number 1207007-67-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure that may contribute to various pharmacological effects, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N5O, with a molecular weight of 413.5 g/mol. The compound's structure consists of a pyrazole ring substituted with a phenyl group and a benzodiazole moiety, which may enhance its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₅N₅O |
Molecular Weight | 413.5 g/mol |
CAS Number | 1207007-67-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the compound's cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, it was found that the compound exhibited potent inhibitory effects:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 2.13 ± 0.80 |
SiHa | 4.34 ± 0.98 |
PC-3 | 4.46 ± 0.53 |
These results indicate that the compound has selective toxicity towards cancer cells while showing minimal effects on normal cells (HEK293T), suggesting a favorable therapeutic index .
The mechanism through which this compound exerts its anticancer effects appears to involve inhibition of tubulin polymerization. This action is similar to other known tubulin inhibitors such as colchicine and paclitaxel, making it a candidate for further development as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to tubulin proteins. The docking scores suggest that the compound can effectively bind at the colchicine-binding site of tubulin, which is critical for its anticancer activity:
Compound | Docking Score (kcal/mol) |
---|---|
N-{[4-(1H...} | -7.072 |
Colchicine | -7.059 |
These findings support the hypothesis that this pyrazole derivative could be developed as a novel antitumor agent .
特性
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-30-23(15-22(29-30)18-7-3-2-4-8-18)25(31)26-16-17-11-13-19(14-12-17)24-27-20-9-5-6-10-21(20)28-24/h2-10,15,17,19H,11-14,16H2,1H3,(H,26,31)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUAGBEYTWRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。